Methyl homovanillate

Overview

Description

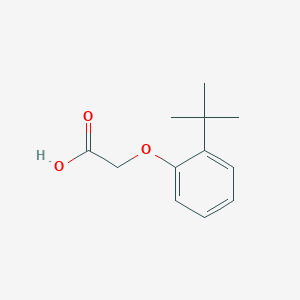

Methyl homovanillate is a compound that is related to homovanillic acid . It is a strong inhibitor of monoamine oxidase A (MAOA) . Homovanillic acid, also known as homovanillate, belongs to the class of organic compounds known as methoxyphenols .

Synthesis Analysis

The synthesis of this compound and related compounds has been studied. For instance, a study identified a phylogenetically divergent Vanillate O-Demethylase from Rhodococcus ruber R1, which was found to be proficient in acting on different vanillate-like substrates .

Chemical Reactions Analysis

In the context of lignin conversion, a study employed heterogeneous Fenton oxidation to convert alkaline lignin into vanillin, a process that could potentially involve this compound .

Scientific Research Applications

Radioassay for Catechol-O-Methyl-Transferase Activity

Methyl homovanillate is significant in biochemical pharmacology, particularly in assays related to catechol-O-methyl-transferase (COMT) activity. Gulliver and Tipton (1978) developed a radiochemical assay where 3,4-Dihydroxyphenylacetic acid is converted to radioactively-labelled homovanillic acid, a process relevant in COMT studies (Gulliver & Tipton, 1978).

Metabolism in Fish

Research by Scheline (1962) indicates that in fish, the metabolism of certain organic compounds involves the conversion to 4-hydroxy-3-methoxyphenyl-acetic acid (homovanillic acid), which is vital for understanding methylation reactions in aquatic animals (Scheline, 1962).

Dopamine Metabolism in Rat Brain

Korf, Grasdijk, and Westerink (1976) studied the impact of electrical stimulation on the nigrostriatal dopaminergic pathway in rat brains. Their findings showed an increase in the formation of homovanillic acid in the basal ganglia, contributing to the understanding of dopamine compartmentalization and metabolism (Korf, Grasdijk, & Westerink, 1976).

Chromatographic Analysis of Homovanillic Acid

Roginsky, Gordon, and Bennett (1974) described a gas-liquid chromatographic procedure for determining homovanillic acid in urine, highlighting its importance in clinical chemistry and diagnostic processes (Roginsky, Gordon, & Bennett, 1974).

Mass Fragmentographic Assay in Brain Tissue

Sjöquist et al. (1973) developed a method using gas chromatography-mass spectrometry for determining homovanillic acid in brain tissue, offering increased specificity and sensitivity in neurochemical analyses (Sjöquist, Dailey, Sedvall, & Änggård, 1973).

Parkinson's Disease Research

Elsworth et al. (1989) investigated the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in primates as a model for Parkinson's disease. They found significant depletions of dopamine and homovanillic acid in the striatum, providing insights into Parkinson's disease pathology (Elsworth et al., 1989).

Safety and Hazards

Future Directions

The future directions of research on Methyl homovanillate and related compounds could involve further exploration of their biological mechanisms and potential applications. For instance, a study on homovanillic acid esters found that certain structural motifs were associated with inhibition of fatty acid uptake in Caco-2 enterocytes . This suggests potential applications in the design of dietary inhibitors of fatty acid uptake.

Mechanism of Action

Target of Action

It is suggested that it could target intestinal fatty acid uptake in the mucosa, directly modulating the function of proteins regulating fatty acid uptake when orally ingested .

Mode of Action

It is suggested that it could interact with its targets to modulate fatty acid uptake

Biochemical Pathways

Methyl homovanillate may be involved in the methylation process, a universal biochemical process which covalently adds methyl groups to a variety of molecular targets . .

Result of Action

It is suggested that it could potentially reduce intestinal fatty acid uptake , but more research is needed to confirm this and to understand the full range of its effects.

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the temperature and pH conditions during its synthesis could affect its properties . .

Biochemical Analysis

Biochemical Properties

Methyl homovanillate plays a crucial role in biochemical reactions, particularly in the modulation of fatty acid uptake. It has been shown to interact with enzymes and proteins involved in these processes. For instance, this compound and its derivatives have been found to inhibit intestinal fatty acid uptake in differentiated Caco-2 cells . This interaction is significant as it highlights the potential of this compound in regulating body fat and addressing metabolic disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In differentiated Caco-2 cells, this compound has been shown to reduce fatty acid uptake significantly . This reduction in fatty acid uptake can influence cell signaling pathways, gene expression, and cellular metabolism. By modulating these processes, this compound can potentially play a role in managing obesity and related metabolic conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been observed that the compound can inhibit fatty acid uptake by interacting with the fatty acid transport proteins in enterocytes . This inhibition is likely due to the structural properties of this compound, which allow it to bind effectively to these proteins, thereby blocking the uptake of fatty acids.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. Studies have shown that this compound remains stable under various conditions, and its inhibitory effects on fatty acid uptake are sustained over time . Long-term studies in vitro and in vivo have also indicated that this compound does not degrade rapidly, making it a reliable compound for prolonged biochemical studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fatty acid uptake without causing adverse effects . At higher doses, there may be threshold effects, and potential toxic or adverse effects could be observed. It is crucial to determine the optimal dosage to maximize the benefits of this compound while minimizing any negative impacts.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as fatty acid transport proteins and other cofactors that facilitate its role in modulating fatty acid uptake . These interactions can influence metabolic flux and alter metabolite levels, thereby impacting overall metabolic health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound to its target sites, where it can exert its inhibitory effects on fatty acid uptake . The distribution of this compound within cells is crucial for its effectiveness in modulating metabolic processes.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target proteins and enzymes . Post-translational modifications and targeting signals play a role in ensuring that this compound reaches its intended sites of action, thereby enhancing its biochemical efficacy.

properties

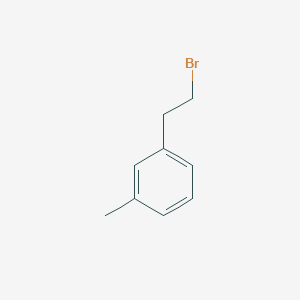

IUPAC Name |

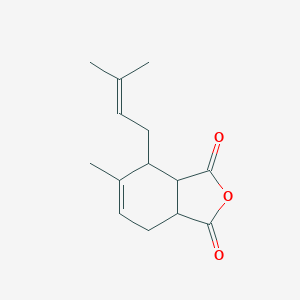

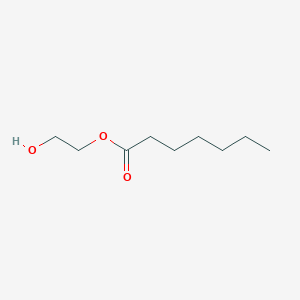

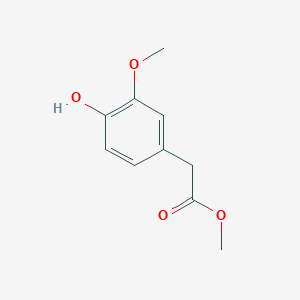

methyl 2-(4-hydroxy-3-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-9-5-7(3-4-8(9)11)6-10(12)14-2/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJSFAGPWHEUBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166702 | |

| Record name | Methyl 4-hydroxy-3-methoxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15964-80-4 | |

| Record name | Methyl homovanillate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15964-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-hydroxy-3-methoxyphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015964804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-hydroxy-3-methoxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-hydroxy-3-methoxyphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)